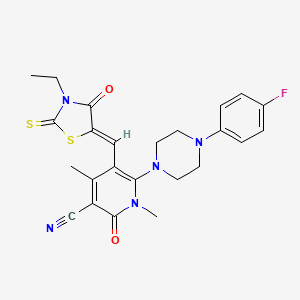
(Z)-5-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a useful research compound. Its molecular formula is C24H24FN5O2S2 and its molecular weight is 497.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (Z)-5-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature, highlighting its antimicrobial properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C21H20N4O2S2 with a molecular weight of 424.5 g/mol. The compound features a thiazolidinone moiety, which is known for its diverse biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance:
-
Antibacterial Activity :
- Compounds similar to the one have shown potent antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for these compounds often fall within the range of 0.004 to 0.03 mg/mL against sensitive strains like Staphylococcus aureus and Escherichia coli .
- A study reported that a thiazolidinone derivative exhibited an MIC significantly lower than that of conventional antibiotics such as ampicillin and streptomycin, indicating a promising alternative for treating resistant bacterial infections .
-
Antifungal Activity :
- The antifungal efficacy of similar thiazolidinone compounds has also been evaluated, with some derivatives showing activity against Candida species and Trichophyton mentagrophytes. The activity was assessed using Pa-Pi values, with some compounds indicating better chances for biological evaluation due to their predicted antifungal activity .
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. The presence of specific functional groups, such as the thiazolidinone ring combined with piperazine and pyridine derivatives, contributes to enhanced pharmacological properties:
| Functional Group | Activity |
|---|---|
| Thiazolidinone | Antimicrobial |
| Piperazine | CNS effects |
| Carbonitrile | Potential anticancer |
Studies indicate that modifications to the thiazolidinone core can lead to improved antibacterial and antifungal activities. For example, substituents on the nitrogen atom of the thiazolidinone moiety have been linked to enhanced potency against resistant strains .
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Case Study 1 : A derivative exhibited significant antibacterial action against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values demonstrating effectiveness even in resistant strains .
- Case Study 2 : Another study focused on the dual inhibition mechanism of certain thiazolidinones against COX enzymes and their potential use in inflammatory conditions alongside their antimicrobial properties .
Propiedades
IUPAC Name |
5-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,4-dimethyl-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O2S2/c1-4-30-23(32)20(34-24(30)33)13-18-15(2)19(14-26)22(31)27(3)21(18)29-11-9-28(10-12-29)17-7-5-16(25)6-8-17/h5-8,13H,4,9-12H2,1-3H3/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXLFJZEZUQEIS-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N(C(=O)C(=C2C)C#N)C)N3CCN(CC3)C4=CC=C(C=C4)F)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N(C(=O)C(=C2C)C#N)C)N3CCN(CC3)C4=CC=C(C=C4)F)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














